![molecular formula C14H18F3NO5 B1402820 3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate CAS No. 1361115-28-7](/img/structure/B1402820.png)
3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate
Overview
Description
3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate is a chemical compound with the molecular formula C14H20F3NO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a 3,5-dimethoxybenzyl group and a trifluoroacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate typically involves the following steps:
Formation of 3,5-Dimethoxybenzyl Alcohol: This is achieved through the methylation of 3,5-dihydroxybenzyl alcohol using methyl iodide in the presence of a base such as potassium carbonate.
Preparation of 3-[(3,5-Dimethoxybenzyl)oxy]azetidine: The 3,5-dimethoxybenzyl alcohol is then reacted with azetidine in the presence of a suitable base, such as sodium hydride, to form the desired azetidine derivative.
Formation of Trifluoroacetate Salt: The final step involves the reaction of 3-[(3,5-Dimethoxybenzyl)oxy]azetidine with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidine derivatives.
Scientific Research Applications
3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(3,5-Dimethoxybenzyl)oxy]phenylboronic acid: Similar in structure but contains a boronic acid group instead of an azetidine ring.
3,5-Dimethoxybenzyl alcohol: Lacks the azetidine ring and trifluoroacetate moiety.
3-[(3,5-Dimethoxybenzyl)oxy]azetidine: Similar but without the trifluoroacetate group.
Uniqueness
3-[(3,5-Dimethoxybenzyl)oxy]azetidine trifluoroacetate is unique due to the presence of both the azetidine ring and the trifluoroacetate moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methoxy]azetidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.C2HF3O2/c1-14-10-3-9(4-11(5-10)15-2)8-16-12-6-13-7-12;3-2(4,5)1(6)7/h3-5,12-13H,6-8H2,1-2H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRINSLYDYFDRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2CNC2)OC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


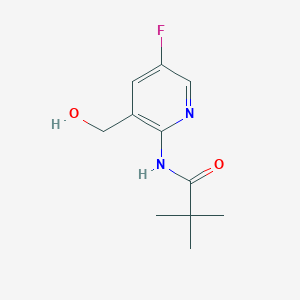
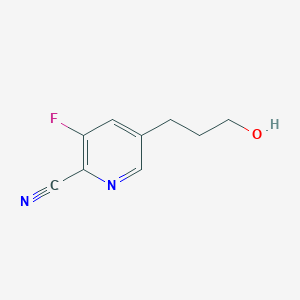
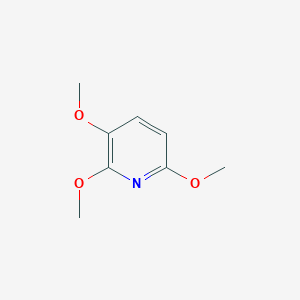
![4-{5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-benzonitrile](/img/structure/B1402745.png)
![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-bromo-acryloylamino]-benzoic acid](/img/structure/B1402747.png)
![9-Chloro-5-isobutyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole](/img/structure/B1402749.png)
![2-Amino-5,7a-dihydrobenzo[d]-thiazol-4(3aH)-one](/img/structure/B1402750.png)
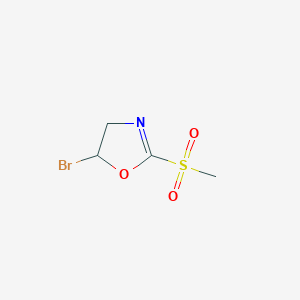
![3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1402755.png)

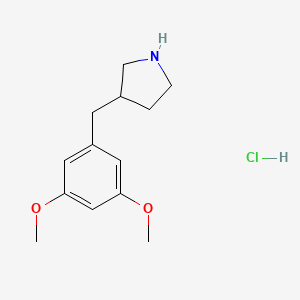

![3-(3,5-Dibromo-4-hydroxy-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402759.png)
![3-[2-(3-Benzothiazol-6-yl-4-oxo-2-thioxo-thiazolidin-5-ylidene)-acetyl]-1H-indole-5-carbonitrile](/img/structure/B1402760.png)
